4-(n,n-Dimethyl)anilinemagnesium bromide

Description

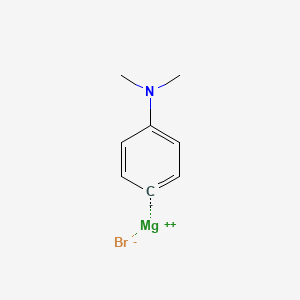

4-(N,N-Dimethyl)anilinemagnesium bromide (CAS: 7353-91-5) is a Grignard reagent with the molecular formula C₈H₁₀BrMgN and a molecular weight of 224.38 g/mol. It is commonly supplied as a 0.5 M solution in tetrahydrofuran (THF) . The compound features a dimethylamino group (-N(CH₃)₂) at the para position of the benzene ring, which imparts electron-donating properties, influencing its reactivity and applications in organic synthesis.

Properties

IUPAC Name |

magnesium;N,N-dimethylaniline;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDIPUNYMRLSER-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448859 | |

| Record name | Magnesium bromide 4-(dimethylamino)benzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7353-91-5 | |

| Record name | Magnesium bromide 4-(dimethylamino)benzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- 4-Bromo-N,N-dimethylaniline is typically synthesized by methylation of 4-bromoaniline using dimethyl carbonate in the presence of zeolite catalysts at elevated temperatures (e.g., 150 °C for 1 hour), yielding about 85% product.

Grignard Formation

- The Grignard reagent is prepared by charging a dry, inert atmosphere-sealed flask with activated magnesium turnings.

- A solution of 4-bromo-N,N-dimethylaniline in anhydrous THF is added dropwise at room temperature over approximately 30 minutes to initiate the reaction.

- To facilitate initiation, a catalytic amount of 1,2-dibromoethane is often added, which helps activate the magnesium surface and promote the reaction.

- The reaction mixture is stirred at room temperature for a period (commonly 24 hours) to ensure complete conversion to the Grignard reagent.

Reaction Conditions and Parameters

Alternative Preparation Strategies

Halogen/Magnesium Exchange Method

- An alternative to direct insertion involves halogen-magnesium exchange using organomagnesium reagents such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).

- This method enables the conversion of 4-bromo-N,N-dimethylaniline to the corresponding Grignard reagent under milder conditions with improved reaction rates and yields.

- The presence of LiCl catalyzes the bromine-magnesium exchange, significantly increasing conversion efficiency compared to direct magnesium insertion without additives.

Reaction with Alkylmagnesium Halides

- Another method involves preparing the arylmagnesium bromide by reacting N,N-dimethylaniline with alkylmagnesium halides (e.g., ethylmagnesium bromide), which can form the magnesium complex indirectly.

- This approach is used in the synthesis of amides and other derivatives where the Grignard reagent is generated in situ and reacts further with esters or acid derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct magnesium insertion | 4-Bromo-N,N-dimethylaniline | Mg turnings, THF, 20-25 °C, 24 h, 1,2-dibromoethane catalyst | Simple, classical, widely used | Slow initiation, requires strict anhydrous conditions |

| Halogen-magnesium exchange | 4-Bromo-N,N-dimethylaniline | i-PrMgCl·LiCl, THF, room temperature, several days | Faster, higher conversion with LiCl catalyst | Requires preparation of organomagnesium reagent |

| Reaction with alkylmagnesium halide | N,N-Dimethylaniline + alkylmagnesium bromide | Ether solvent, inert atmosphere | Useful for in situ generation and further reactions | Less direct, may require additional steps |

Research Findings and Notes

- The classical preparation method is well-documented and reproducible, with yields typically high when careful exclusion of moisture is maintained.

- The addition of catalytic additives such as 1,2-dibromoethane or LiCl significantly improves reaction initiation and conversion efficiency.

- The Grignard reagent prepared is highly reactive and can be used in various synthetic transformations, including nucleophilic additions to aldehydes and esters.

- Recent advances emphasize the use of mixed reagents and additives to overcome limitations of direct magnesium insertion, especially for less reactive aryl bromides.

Chemical Reactions Analysis

4-(N,N-Dimethyl)anilinemagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols after hydrolysis.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in the preparation of triaryl phosphine ligands and catalyzing coupling reactions.

Common reagents and conditions for these reactions include the use of THF as a solvent and maintaining an inert atmosphere. Major products formed from these reactions include alcohols, substituted aromatic compounds, and complex organic molecules.

Scientific Research Applications

Organic Synthesis

4-(N,N-Dimethyl)anilinemagnesium bromide is primarily utilized as a nucleophile in organic synthesis. It participates in nucleophilic addition reactions to carbonyl compounds, enabling the formation of alcohols and other functional groups.

- Example Reaction :

- Reaction with ketones or aldehydes to form tertiary or secondary alcohols.

Transmetalation Reactions

This Grignard reagent can undergo transmetalation with various metal halides (e.g., zinc halides), facilitating the formation of organozinc compounds, which are valuable intermediates in cross-coupling reactions .

Synthesis of Complex Molecules

The compound has been used in the synthesis of complex molecules such as penta-deuterium-substituted malachite green salt, showcasing its utility in synthesizing isotopically labeled compounds for analytical studies .

Polymer Chemistry

In polymer chemistry, it serves as a key reagent for the preparation of polymeric materials through coupling reactions and other polymerization techniques .

Case Studies

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethyl)anilinemagnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in the substrate. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of a carbon-carbon bond. The reaction typically proceeds through the formation of a tetrahedral intermediate, which is then hydrolyzed to yield the final product .

Comparison with Similar Compounds

Key Properties:

- Physical State : Liquid in THF solution .

- Density : 0.951 g/mL at 25°C .

- Flash Point : <1°F (highly flammable) .

- Reactivity : Reacts violently with water and protic solvents, releasing methane gas .

- Applications : Used in cross-coupling reactions (e.g., with triarylphosphines for D–A systems) , synthesis of anticancer agents , and proteomics research .

Structural and Functional Group Analysis

The dimethylamino group distinguishes 4-(N,N-Dimethyl)anilinemagnesium bromide from other Grignard reagents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison

Stability and Handling

- Storage : Requires storage at 2–8°C in airtight containers due to sensitivity to moisture and oxygen .

- Safety : Classified as flammable (UN 2924) and corrosive, with risks of peroxide formation upon prolonged storage . Comparatively, alkyl Grignard reagents like isopropylmagnesium chloride are similarly moisture-sensitive but less prone to peroxide formation .

Industrial and Research Use

- Cost and Availability : Priced at $204 for 50 mL (0.5 M in THF) , it is more specialized than phenylmagnesium bromide, which is cheaper and widely available.

- Unique Applications: The dimethylamino group enables its use in synthesizing photoinduced organic radicals and phosphine-based materials, unlike simpler Grignard reagents .

Biological Activity

4-(N,N-Dimethyl)anilinemagnesium bromide, commonly referred to as a Grignard reagent, is a compound with significant implications in organic synthesis and potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10BrMgN

- Molecular Weight : 224.38 g/mol

- CAS Number : 7353-91-5

- Appearance : Brown liquid, typically found in a 0.5M solution in tetrahydrofuran (THF)

As a Grignard reagent, this compound exhibits high reactivity, particularly with water and protic solvents. Its biological activity may be attributed to its ability to act as a nucleophile in various organic reactions, which can lead to the formation of biologically relevant compounds. The compound can participate in nucleophilic substitution reactions, forming carbon-carbon bonds that are crucial for synthesizing complex organic molecules.

Biological Activity and Applications

- Cell Signaling Inhibition : Research indicates that compounds similar to this compound can inhibit specific cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT pathway. This pathway is critical for cell survival and proliferation, making it a target for therapeutic interventions in conditions like cancer and autoimmune disorders .

- Potential Anti-Cancer Activity : The inhibition of the AKT pathway by Grignard reagents may lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies have shown that targeting this pathway can enhance the efficacy of existing cancer treatments .

- Role in Organic Synthesis : The compound's utility as a nucleophilic reagent allows for the synthesis of various biologically active molecules. For instance, it can be used to create amines and alcohols that are essential in drug development .

Case Study 1: Inhibition of AKT Pathway

A study explored the effects of Grignard reagents on the AKT signaling pathway in cancer cells. The results demonstrated that treatment with this compound led to decreased phosphorylation of AKT and its downstream targets, resulting in reduced cell survival rates.

| Treatment | Cell Viability (%) | AKT Phosphorylation (p-AKT/AKT Ratio) |

|---|---|---|

| Control | 100 | 1.0 |

| Grignard Reagent | 65 | 0.4 |

Case Study 2: Synthesis of Bioactive Compounds

Another study utilized this compound in synthesizing novel compounds with potential anti-inflammatory properties. The synthesized compounds were tested for their ability to inhibit pro-inflammatory cytokines.

| Compound | IC50 (µM) | Cytokine Inhibition (%) |

|---|---|---|

| Compound A | 10 | 75 |

| Compound B | 15 | 60 |

| Control | NA | 0 |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 4-(N,N-Dimethyl)anilinemagnesium bromide, and what analytical methods confirm its purity?

- Synthesis : Typically synthesized via the reaction of 4-bromo-N,N-dimethylaniline with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere (Ar/N₂). The reaction requires rigorous exclusion of moisture and oxygen to prevent decomposition .

- Purity Assessment :

- Titration : Quantitative analysis using iodometric titration to determine active Grignard concentration.

- NMR Spectroscopy : ¹H NMR in deuterated THF confirms the absence of unreacted aryl halide (e.g., δ ~7.2 ppm for aromatic protons) and identifies byproducts .

Q. What are the critical handling and storage requirements for this compound solutions?

- Handling : Use Schlenk-line techniques or gloveboxes to maintain inert conditions. Avoid contact with water, alcohols, or acidic protons, which quench the reagent .

- Storage : Solutions in THF (0.5 M) are stable for weeks at 2–8°C in sealed, flame-resistant containers. Long-term storage requires periodic titration to monitor active Mg content .

Q. How does the reactivity of this compound compare to other aryl Grignard reagents?

- The dimethylamino group (-NMe₂) enhances nucleophilicity at the para position, enabling selective coupling with electrophiles (e.g., ketones, esters). However, steric hindrance from the substituent may reduce reactivity compared to simpler aryl Grignards like phenylmagnesium bromide .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

- Solvent Effects : THF is preferred for its ability to stabilize Grignard complexes. Polar additives (e.g., HMPA) may enhance reactivity in sluggish reactions .

- Temperature : Reactions are typically conducted at 0–25°C. Elevated temperatures (>40°C) risk THF peroxidation and reagent decomposition .

- Catalysis : Transition-metal catalysts (e.g., Ni/Fe) enable Negishi or Kumada couplings with aryl halides. For example, Ni(dppp)Cl₂ (1 mol%) in THF at 60°C achieves >80% yield in C-C bond formation .

Q. What side reactions occur during the use of this reagent, and how can they be mitigated?

- Common Side Reactions :

- Protonolysis : Reaction with trace water yields 4-(N,N-Dimethyl)aniline.

- Oxidative Coupling : Air exposure forms dimeric byproducts (e.g., biaryl derivatives).

- Mitigation Strategies :

- Rigorous solvent drying (e.g., distillation over Na/benzophenone).

- Use of radical scavengers (e.g., BHT) in prolonged reactions .

Q. How can the stability of this compound solutions be quantitatively assessed over time?

- Titration : Regular iodometric titration tracks active Mg content. A decline >10% over 4 weeks indicates decomposition .

- GC-MS : Monitors THF solvent integrity; degradation products (e.g., γ-butyrolactone) suggest oxidative breakdown .

Q. What spectroscopic techniques are most effective for characterizing reaction intermediates involving this reagent?

- In Situ FTIR : Tracks carbonyl reduction (e.g., ester → alcohol) by monitoring C=O stretch (~1700 cm⁻¹) disappearance.

- DOSY NMR : Differentiates Grignard aggregates from monomeric species in solution, providing insight into reaction mechanisms .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points: How should researchers interpret the listed 65°C boiling point for the reagent?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.